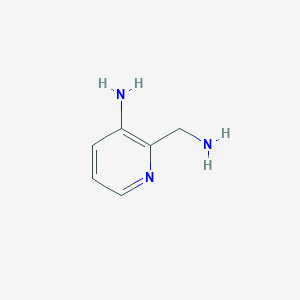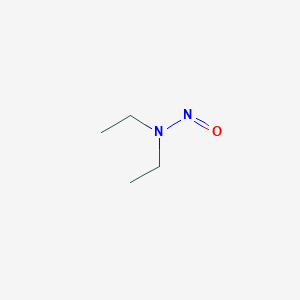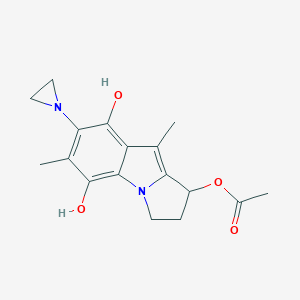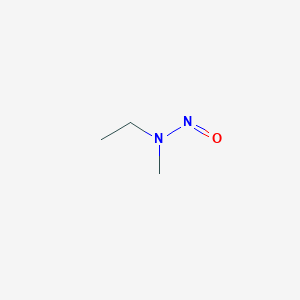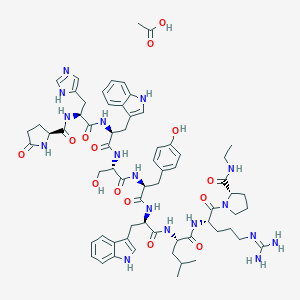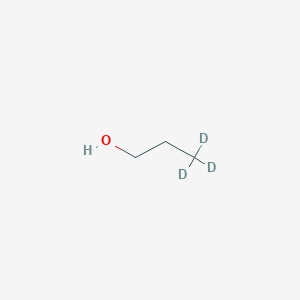
2,4,6-Trihydroxyphenole
Übersicht
Beschreibung
Phen-2,4,6-d3-ol, also known as 2,4,6-trideuteriophenol, is a deuterated form of phenol. It is a compound where three hydrogen atoms in the phenol molecule are replaced by deuterium atoms. This substitution makes it useful in various scientific research applications, particularly in studies involving isotopic labeling.
Wissenschaftliche Forschungsanwendungen
Phen-2,4,6-d3-ol is widely used in scientific research due to its isotopic labeling properties. Some key applications include:
Wirkmechanismus
Target of Action
Phen-2,4,6-d3-ol, also known as deuterated phenol, is a variant of phenol where three hydrogen atoms are replaced by deuterium . Phenol is known to have a wide range of targets, including various micro-organisms such as fungi and viruses . It is also used as an oral analgesic or anesthetic in products to treat pharyngitis .
Mode of Action
Phen-2,4,6-d3-ol likely shares a similar mode of action with phenol, given their structural similarity. Phenol acts as an antiseptic and disinfectant, being active against a wide range of micro-organisms . It has been used to disinfect skin and to relieve itching
Biochemical Pathways
For instance, metal–phenanthroline complexes have shown antibacterial activity against multidrug-resistant pathogens
Pharmacokinetics
It is known that phenol has a boiling point of 182°c and a melting point of 40-42°c . Its density is 1.105 g/mL at 25°C . These properties may influence the bioavailability of Phen-2,4,6-d3-ol.
Result of Action
Phenol is known to have a variety of effects, including acting as an antiseptic and disinfectant . It is also used as an oral analgesic or anesthetic in products to treat pharyngitis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phen-2,4,6-d3-ol can be synthesized through several methods. One common approach involves the deuteration of phenol using deuterium oxide (D2O) in the presence of a catalyst. The reaction typically occurs under mild conditions, with the phenol being dissolved in D2O and heated to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of Phen-2,4,6-d3-ol follows similar principles but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to ensure efficient and complete deuteration. The reaction conditions are optimized to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Phen-2,4,6-d3-ol undergoes various chemical reactions, similar to non-deuterated phenol. These include:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Substitution: Various electrophiles such as halogens, nitro groups, and sulfonic acids
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated phenols, nitrophenols, sulfonated phenols
Vergleich Mit ähnlichen Verbindungen
Phen-2,4,6-d3-ol is unique due to its deuterium labeling. Similar compounds include:
Phenol: The non-deuterated form, commonly used in various chemical reactions.
2,4,6-Trichlorophenol: A chlorinated derivative with different reactivity and applications.
2,4,6-Trinitrophenol (Picric Acid): A nitrated derivative used in explosives and dyes.
Phen-2,4,6-d3-ol stands out due to its use in isotopic labeling, which provides unique insights into reaction mechanisms and metabolic pathways .
Eigenschaften
IUPAC Name |
2,4,6-trideuteriophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i1D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWSIDIOOBJBQZ-NHPOFCFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1)[2H])O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7329-50-2 | |
| Record name | Phen-2,4,6-d3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007329502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7329-50-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
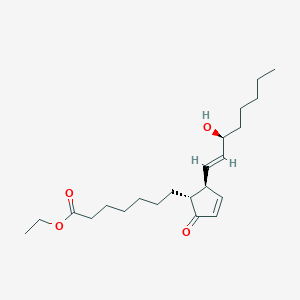
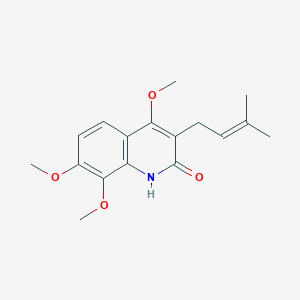

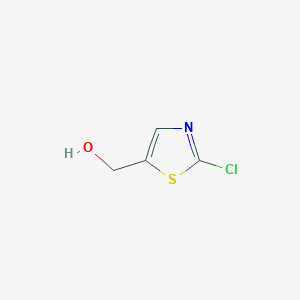
![2-Chloro-2',3',5'-tris-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine](/img/structure/B121224.png)
